N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide
Overview
Description
N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a benzenesulfonamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with N-methyl-4-hydroxybenzenesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO as solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, disrupting their normal function. The pyrimidine ring can also bind to nucleic acids, interfering with DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 5-Bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
- 5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
Uniqueness
N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide stands out due to its combination of a trifluoromethyl group and a pyrimidine ring, which imparts unique chemical properties. This combination is less common in similar compounds, making it a valuable molecule for research and development .
Biological Activity
N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and pyrimidinyl functionalities, which may contribute to its pharmacological properties. In this article, we will explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects, supported by data tables and relevant case studies.
The molecular formula of this compound is . It is classified under the category of benzenesulfonamides, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 320.30 g/mol |
CAS Number | 1257535-25-3 |
Storage Temperature | Ambient |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µM |
Escherichia coli | 64 µM |
Mycobacterium tuberculosis | 16 µM |
Mycobacterium avium | 125 µM |
The compound demonstrated potent activity against Mycobacterium tuberculosis with an MIC of 16 µM, indicating its potential as an antitubercular agent. Additionally, it showed moderate activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) |
---|---|
HT-29 (Colon cancer) | 10.5 |
COLO-205 (Colon cancer) | 9.1 |
A549 (Lung cancer) | 15.0 |
The compound exhibited significant cytotoxicity against HT-29 and COLO-205 cell lines, with IC50 values of 10.5 µM and 9.1 µM, respectively. These results suggest that it may be a promising candidate for further development in cancer therapy .
Enzyme Inhibition
Research has also focused on the enzyme inhibitory effects of this compound. Specifically, it has been tested as an inhibitor of various enzymes involved in disease pathways.
Table 3: Enzyme Inhibition Data
Enzyme | Inhibition (%) at 10 µM |
---|---|
VEGFR-2 | 85% |
Carbonic Anhydrase | 75% |
The compound showed high inhibition rates against VEGFR-2, a key target in cancer therapy, suggesting its potential role in antiangiogenic strategies .
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of various sulfonamide derivatives found that this compound was among the most effective against resistant strains of Staphylococcus aureus, highlighting its clinical relevance in treating infections caused by resistant bacteria .
- Cytotoxicity Assessment : In a comparative analysis of several benzenesulfonamide derivatives, this compound was identified as having superior cytotoxic effects on colon cancer cell lines compared to standard chemotherapeutic agents .
Properties
IUPAC Name |
N-methyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3S/c1-16-22(19,20)9-4-2-8(3-5-9)21-11-17-7-6-10(18-11)12(13,14)15/h2-7,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAZFBWSPIDBHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OC2=NC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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